Enantiomeric Excess and Optical Rotation: Direct Head-to-Head Comparison of (1S,3S) vs. (1R,3R) Enantiomers from Biocatalytic Resolution
Under identical enzymatic hydrolysis conditions using Rhodococcus sp. AJ270 whole cells, the (1S,3S)-2,2-dichloro-3-phenylcyclopropanecarboxylic acid is obtained with an enantiomeric excess (ee) of 92% and a specific optical rotation [α]D of −64.4 (c 0.8, CHCl₃), whereas the (1R,3R) enantiomer is produced with a significantly higher ee of >99% and [α]D of +64 (c 0.75, CHCl₃) [1]. The differential ee outcome (92% vs. >99%) reflects the enantioselectivity bias of the amidase toward the (1R,3R)-configured substrate, a phenomenon attributed to the steric bulk matching between the 2,2-dichloro substituents and the 3-phenyl group within the amidase active site pocket [1].
| Evidence Dimension | Enantiomeric excess (ee) from biocatalytic resolution |
|---|---|
| Target Compound Data | ee 92%, [α]D = −64.4 (c 0.8, CHCl₃) |
| Comparator Or Baseline | (1R,3R) enantiomer: ee >99%, [α]D = +64 (c 0.75, CHCl₃) |
| Quantified Difference | Δee ≥ 7 percentage points; Δ[α]D ≈ 128.4 units |
| Conditions | Rhodococcus sp. AJ270 whole-cell biotransformation; chiral HPLC analysis |
Why This Matters
Procurement of the (1S,3S) enantiomer demands explicit specification of enantiomeric purity because the biocatalytic route delivers a materially lower ee than the (1R,3R) antipode; downstream chiral HPLC purification costs and yield expectations must be calibrated to this 92% baseline.
- [1] Wang, M.; Feng, G.; Zheng, Q. Synthesis of high enantiomeric purity gem-dihalocyclopropane derivatives from biotransformations of nitriles and amides. Tetrahedron: Asymmetry 2004, 15, 347–354. View Source
